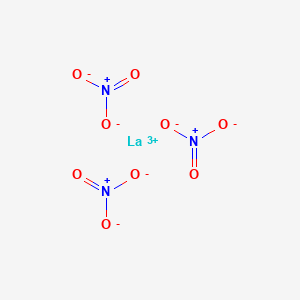
Methacrol 2138F
Overview
Description
Preparation Methods
Methacrol 2138F is generally synthesized through the reaction of butyl acrylate with an oxidizing agent . The specific preparation process can be optimized based on industrial production requirements. The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient polymerization and oxidation .
Chemical Reactions Analysis
Methacrol 2138F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different polymeric products.
Polymerization: This compound can be polymerized to form high-molecular-weight polymers, which are useful in various industrial applications.
Scientific Research Applications
Methacrol 2138F has a wide range of scientific research applications:
Mechanism of Action
Methacrol 2138F exerts its effects through its ability to form stable and flexible polymer chains. These polymer chains can interact with various molecular targets, enhancing the properties of the materials in which it is used . The pathways involved include polymerization and cross-linking reactions that result in the formation of high-performance materials .
Comparison with Similar Compounds
Methacrol 2138F can be compared with other similar compounds such as:
2-methyl-2-propenoic acid ethyl ester polymer oxide: Similar in structure but with different ester groups, leading to variations in solubility and polymer properties.
2-methyl-2-propenoic acid methyl ester polymer oxide: Another similar compound with different ester groups, affecting its application in various industries.
This compound stands out due to its unique combination of solubility, viscosity regulation, and compatibility with various industrial applications .
Properties
IUPAC Name |
decyl 2-methylprop-2-enoate;2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2.C12H23NO2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h2,4-12H2,1,3H3;10-11H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWIKDCYRKRCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(C)N(CCOC(=O)C(=C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30398-61-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, polymer with decyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30398-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70929097 | |
| Record name | 2-[Di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate--decyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30398-61-9, 135640-50-5 | |
| Record name | Methacrol 2138F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030398619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, polymer with decyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[Di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate--decyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)







